molecular formula C11H12 B13798918 1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene CAS No. 6571-72-8

1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene

Cat. No.: B13798918
CAS No.: 6571-72-8
M. Wt: 144.21 g/mol
InChI Key: RHLURADQUFQHAI-UHFFFAOYSA-N
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Description

1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene is a unique organic compound characterized by its intricate molecular structure It contains a cyclopropane ring fused to a naphthalene system, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene typically involves cyclopropanation reactions. One common method is the reaction of naphthalene derivatives with diazo compounds in the presence of transition metal catalysts. The reaction conditions often include:

    Catalysts: Rhodium or copper-based catalysts.

    Solvents: Dichloromethane or toluene.

    Temperature: Typically carried out at room temperature to moderate temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation Products: Ketones or alcohols.

    Reduction Products: Saturated hydrocarbons.

    Substitution Products: Halogenated naphthalene derivatives.

Scientific Research Applications

1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to pharmacological effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

    1H-Cyclopropa[a]naphthalene: Shares a similar cyclopropane-naphthalene structure but differs in the position of the cyclopropane ring.

    β-Gurjunene: Another compound with a cyclopropane ring fused to an aromatic system.

    Calarene: Similar structure with different substituents on the naphthalene ring.

Uniqueness: 1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene is unique due to its specific ring fusion and the resulting chemical properties

Properties

CAS No.

6571-72-8

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene

InChI

InChI=1S/C11H12/c1-2-4-9-6-11-7-10(11)5-8(9)3-1/h1-4,10-11H,5-7H2

InChI Key

RHLURADQUFQHAI-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CC3=CC=CC=C3C2

Origin of Product

United States

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